molecular formula C16H17N3O2 B13194069 2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile

Cat. No.: B13194069
M. Wt: 283.32 g/mol
InChI Key: ZMDNEQGTEZAZKN-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxyethylamino group and a methoxypyridinyl group

Preparation Methods

The synthesis of 2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.

Chemical Reactions Analysis

2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amino groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, especially those targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and bioactivity.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(2-methoxyethylamino)-5-(6-methoxypyridin-3-yl)benzonitrile

InChI

InChI=1S/C16H17N3O2/c1-20-8-7-18-15-5-3-12(9-14(15)10-17)13-4-6-16(21-2)19-11-13/h3-6,9,11,18H,7-8H2,1-2H3

InChI Key

ZMDNEQGTEZAZKN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)C#N

Origin of Product

United States

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